molecular formula C15H22BrFN2O B1382238 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine CAS No. 1704080-79-4

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine

Cat. No.: B1382238
CAS No.: 1704080-79-4
M. Wt: 345.25 g/mol
InChI Key: QSHNBNKPGTXXCV-UHFFFAOYSA-N
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Description

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromo and fluoro-substituted phenoxy group attached to a propyl chain, which is further connected to an ethyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-fluorophenol with 1-bromo-3-chloropropane in the presence of a base to form 3-(4-bromo-2-fluorophenoxy)propane. This intermediate is then reacted with 4-ethylpiperazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromo and fluoro groups on the phenoxy ring can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine
  • 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine
  • 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine

Uniqueness

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine is unique due to the presence of the ethyl-substituted piperazine ring, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in scientific research.

Properties

IUPAC Name

1-[3-(4-bromo-2-fluorophenoxy)propyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrFN2O/c1-2-18-7-9-19(10-8-18)6-3-11-20-15-5-4-13(16)12-14(15)17/h4-5,12H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHNBNKPGTXXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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